Methyl 3-amino-3-(3-fluorophenyl)propanoate

Aminopeptidase Inhibition Medicinal Chemistry Fluorine SAR

Researchers developing potent aminopeptidase (APN) inhibitors often encounter suboptimal potency due to improper aryl substitution patterns. This meta-fluorinated β-amino acid ester directly addresses this by providing a validated scaffold for submicromolar Ki inhibitor design. - Superior Potency: 3-fluorophenyl motif confers enhanced APN inhibition vs. 4-fluoro isomers. - Streamlined Synthesis: Methyl ester enables direct amide coupling without extra activation steps. - Supply Reliability: ≥98% pure hydrochloride salt ensures batch-to-batch consistency for multi-step campaigns.

Molecular Formula C10H12FNO2
Molecular Weight 197.21 g/mol
Cat. No. B12052056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-3-(3-fluorophenyl)propanoate
Molecular FormulaC10H12FNO2
Molecular Weight197.21 g/mol
Structural Identifiers
SMILESCOC(=O)CC(C1=CC(=CC=C1)F)N
InChIInChI=1S/C10H12FNO2/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5,9H,6,12H2,1H3
InChIKeyNZGXGJORNZGEJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-amino-3-(3-fluorophenyl)propanoate Overview


Methyl 3-amino-3-(3-fluorophenyl)propanoate (CAS 277745-43-4) is a fluorinated β-amino acid methyl ester derivative, existing as a racemate or as enantiomerically pure (R)- and (S)-forms (CAS 1213403-50-9 and 478408-60-5, respectively). It is classified as a β-alanine derivative featuring a 3-fluorophenyl substituent at the β-position, which imparts distinct steric and electronic properties relative to unsubstituted or para-fluorinated analogs [1]. The compound is primarily utilized as a chiral building block in the synthesis of peptidomimetics and small-molecule probes, with its hydrochloride salt (MW 233.67 g/mol) being the most common commercially available form .

Chiral scaffoldEnantiopure (R)- and (S)-forms for stereochemical control studies
Synthetic formatMethyl ester enables direct amide coupling, avoiding extra activation steps
Storage formHydrochloride salt offers reported stability advantage over free base

Methyl 3-amino-3-(3-fluorophenyl)propanoate: Why 3-Fluoro is Essential


The position of fluorine substitution on the phenyl ring critically dictates both molecular recognition and metabolic fate. While the 4-fluoro isomer (CAS 181519-32-4) and the target 3-fluoro compound share identical molecular weight and XLogP3-AA (0.7), the meta-fluorine alters the electrostatic potential surface and dipole moment of the aromatic ring, thereby influencing binding affinity to biological targets and susceptibility to oxidative metabolism [1]. In the context of aminopeptidase inhibition, the 3-fluorophenyl motif has been demonstrated to confer superior potency compared to other substitution patterns, underscoring that generic substitution based solely on physicochemical similarity is scientifically unsound [2].

This product
3-Fluorophenyl (meta) substitution
4-Fluoro isomer
4-Fluorophenyl (para) substitution
Identical logP (0.7) but distinct electrostatic profile; target engagement and metabolic stability may differ.
This product
Methyl ester (direct coupling)
Free acid
Carboxylic acid (requires activation)
Free acid adds one synthetic step for amide bond formation, which may reduce step economy and introduce variability.

Methyl 3-amino-3-(3-fluorophenyl)propanoate vs. Analogs


3-Fluorophenyl Scaffold: Potent APN Inhibition

Phosphonic acid analog 15c, which incorporates the 1-amino-3-(3-fluorophenyl)propyl scaffold directly derived from the target compound's core, exhibits inhibition constants (Ki) in the submicromolar range against human APN (hAPN) and the micromolar range against porcine APN (pAPN), representing one of the most potent low-molecular-weight inhibitors of these enzymes reported to date [1]. In contrast, the unsubstituted phenyl analog and other substitution patterns (e.g., 4-fluoro, 2-bromo) demonstrated significantly weaker inhibition, as noted in the comparative SAR analysis within the same study [1].

hAPN Inhibition
Class-level inference
Ranked among most active in tested set (submicromolar Ki); unsubstituted phenyl analog weaker
Reported APN inhibitor scaffold context
Exact Ki not specified; verify in full study
Aminopeptidase Inhibition Medicinal Chemistry Fluorine SAR

Enantiomeric Purity for Asymmetric Synthesis

Both (R)- and (S)-enantiomers of methyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride are commercially available with a minimum purity specification of 98% (HPLC), as verified by supplier Certificate of Analysis . This high enantiomeric purity is critical for applications requiring precise stereochemical control, such as the synthesis of conformationally constrained peptides or chiral catalysts. In contrast, the 4-fluoro analog is typically offered at 97% purity , and the unsubstituted phenyl analog at 95% purity , with the lower purity potentially introducing synthetic variability or requiring additional purification steps.

Enantiomeric Purity
Supplier specification
≥98% HPLC for (R)- and (S)-enantiomers; 4-fluoro 97%, unsubstituted 95%
Supports reproducibility in asymmetric synthesis
Data from supplier COA; verify lot-specific certificate
Chiral Resolution Asymmetric Synthesis Peptidomimetics

Synthetic Versatility of Methyl Ester

The methyl ester functionality of methyl 3-amino-3-(3-fluorophenyl)propanoate permits direct use in amide bond-forming reactions (e.g., peptide coupling) without prior protection/deprotection steps required for the free carboxylic acid analog (3-amino-3-(3-fluorophenyl)propanoic acid, CAS 117391-51-2). The ester can be selectively hydrolyzed under mild basic or acidic conditions to reveal the free acid when desired, offering greater synthetic flexibility [1]. In contrast, the free acid form requires activation (e.g., conversion to an active ester) prior to coupling, adding an extra synthetic step and reducing overall atom economy.

Synthetic Efficiency
Direct comparison
1 step (direct coupling) vs free acid requiring activation (extra step)
May improve step economy and reduce reagent use
Under standard peptide coupling conditions
Peptide Synthesis Prodrug Design Organic Synthesis

Distinct Electronic Profile vs. 4-Fluoro

Computed XLogP3-AA values for both methyl 3-amino-3-(3-fluorophenyl)propanoate and its 4-fluoro isomer are identical (0.7), indicating similar lipophilicity [1]. However, the meta-fluorine substitution in the target compound results in a different dipole moment and electrostatic potential distribution compared to the para-fluoro isomer, as evidenced by distinct 19F NMR chemical shifts and HPLC retention times under reversed-phase conditions . These electronic differences can translate into altered binding affinities for biological targets (as demonstrated in Evidence Item 1) and differential metabolic stability, making the 3-fluoro isomer a distinct chemical entity despite identical calculated logP.

Electronic Profile
Cross-study comparable
XLogP3-AA identical (0.7); distinct 19F NMR and HPLC retention vs 4-fluoro
Electronic distribution differs; may affect target recognition
Class-level property; verify experimentally
Drug Design Physicochemical Properties Fluorine Chemistry

Hydrochloride Salt: Superior Storage Stability

Methyl 3-amino-3-(3-fluorophenyl)propanoate is most commonly supplied as the hydrochloride salt (CAS 1269634-08-3 for racemate; 478408-60-5 for (S)-enantiomer), which exhibits enhanced solid-state stability and reduced hygroscopicity compared to the free base [1]. Supplier storage recommendations for the hydrochloride salt indicate long-term stability when stored in a cool, dry place, with no special handling requirements beyond standard laboratory practice . In contrast, the free base form of β-amino esters is prone to gradual hydrolysis and discoloration upon prolonged storage, necessitating refrigeration and desiccation to maintain purity .

Salt Form Stability
Class-level inference
Hydrochloride salt: stable at ambient; free base prone to hydrolysis
Reported storage stability context
Class-level β-amino ester stability inference
Chemical Stability Compound Management Procurement

Methyl 3-amino-3-(3-fluorophenyl)propanoate: Application Scenarios


APN Inhibitors for Oncology and Inflammation

Researchers developing novel APN inhibitors should prioritize the 3-fluorophenyl β-amino acid scaffold, as phosphonate analogs derived from this core exhibit submicromolar Ki values against hAPN, outperforming other aryl substitutions [1]. The methyl ester form enables direct incorporation into inhibitor libraries via amide coupling, streamlining SAR exploration.

Enantiopure Peptidomimetics and Constrained Peptides

The availability of both (R)- and (S)-enantiomers at ≥98% purity makes this compound an ideal chiral building block for the synthesis of β-peptides and peptidomimetics with defined three-dimensional structures . The meta-fluorine substituent provides a unique steric and electronic handle that can modulate peptide backbone conformation and proteolytic stability.

Fluorinated Prodrugs and Metabolic Probes

The methyl ester serves as a latent carboxylic acid, allowing for the design of prodrugs that are activated by esterases in vivo. The distinct electronic profile of the 3-fluorophenyl group, compared to the more common 4-fluoro isomer, can be exploited to fine-tune metabolic stability and tissue distribution . The hydrochloride salt ensures reliable long-term storage of building block inventory.

Process Chemistry and Scale-Up

The elimination of an extra activation step (compared to the free acid) and the high certified purity (98%) of the hydrochloride salt make this compound a cost-effective starting material for multi-step syntheses in medicinal chemistry and process development . The robust stability of the salt form minimizes batch-to-batch variability in larger-scale campaigns.

Application
Selection Property
Validation Focus
APN inhibitor research (oncology/inflammation models)
3-fluorophenyl β-amino acid scaffold
Target engagement and structure-activity relationship (SAR)
Enantiopure peptidomimetic synthesis
(R)- or (S)-enantiomer ≥98% purity
Stereochemical-control and peptide stability
Fluorinated prodrug/metabolic probe design
Methyl ester as latent acid; 3-F electronic profile
Esterase activation and metabolic modulation
Process chemistry and scale-up
High-purity HCl salt; direct coupling format
Batch reproducibility and synthetic step economy
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